molecular formula C23H17FN2O4 B2709832 1-(4-Fluorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874396-25-5

1-(4-Fluorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2709832
CAS RN: 874396-25-5
M. Wt: 404.397
InChI Key: ISHFZFRDNPIXAT-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C23H17FN2O4 and its molecular weight is 404.397. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

  • A derivative of this compound, specifically the 4-fluorophenyl derivative, has shown notable analgesic, anti-inflammatory, and antipyretic activities in mice or rats. It also exhibited platelet antiaggregating activity comparable to that of acetylsalicylic acid (Menozzi et al., 1992).

Synthesis for Various Derivatives

  • There's research on the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs. This demonstrates the compound's versatility in creating a range of derivatives (Vydzhak & Panchishyn, 2010).

Polymerization Applications

  • The compound has been used in the polymerization process. For example, 1-Methyl-2,5-bis[1-(4-phenylurazolyl)] pyrrole was prepared and converted into its potassium dianion salt, which then underwent polymerization with various alkyldihalides to form new polymers (Mallakpour, Karami-Dezcho & Sheikholeslami, 1998).

Fluorescence and Imaging Applications

  • D-π-A 1,4-dihydropyridine derivatives with this compound show aggregation-induced emission characteristics. They have been used for cell imaging, demonstrating potential in bioimaging technologies (Lei et al., 2016).

Luminescent Polymers

  • Polymers containing a derivative of this compound exhibit strong fluorescence and quantum yield, indicating their potential use in optical and electrochemical applications (Zhang & Tieke, 2008).

properties

IUPAC Name

1-(4-fluorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O4/c1-11-8-16-17(9-12(11)2)29-22-19(21(16)27)20(14-4-6-15(24)7-5-14)26(23(22)28)18-10-13(3)30-25-18/h4-10,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHFZFRDNPIXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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